molecular formula C17H12O2 B12608513 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole CAS No. 648933-65-7

5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole

Cat. No.: B12608513
CAS No.: 648933-65-7
M. Wt: 248.27 g/mol
InChI Key: IXXCCZRGVVMLOT-UHFFFAOYSA-N
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Description

5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole is a synthetic benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at positions 5 and 6 with an ethynyl (-C≡CH) and a 2-phenylethenyl (styryl) group, respectively. The benzodioxole scaffold (a fused bicyclic system with two oxygen atoms) is known for its metabolic stability and ability to participate in π-π interactions, making it a common motif in medicinal chemistry and materials science.

Properties

CAS No.

648933-65-7

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

5-ethynyl-6-(2-phenylethenyl)-1,3-benzodioxole

InChI

InChI=1S/C17H12O2/c1-2-14-10-16-17(19-12-18-16)11-15(14)9-8-13-6-4-3-5-7-13/h1,3-11H,12H2

InChI Key

IXXCCZRGVVMLOT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1C=CC3=CC=CC=C3)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Core: The initial step involves the formation of the benzodioxole ring through a cyclization reaction of catechol with formaldehyde.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.

    Addition of the Phenylethenyl Group: The phenylethenyl group is added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce other functional groups within the molecule.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where substituents on the benzodioxole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives.

Scientific Research Applications

5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The ethynyl and phenylethenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The benzodioxole core may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodioxole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole with structurally analogous compounds:

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Key Structural Features Biological/Physicochemical Relevance
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole Ethynyl (C5), Styryl (C6) High rigidity, conjugation, and reactivity Potential for targeted drug design or optoelectronic applications
4-Methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole Methoxy (C4), Allyl (C6) Electron-donating methoxy group; allyl for hydrophobicity Associated with cisplatin-induced metabolic changes in biological studies
5-Methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole Methoxy (C5), Allyl (C6) Positional isomer of the above; altered electronic density May differ in metabolic stability and receptor binding
6-Propylpiperonyl butyl diethylene glycol ether Propyl (C6), complex ether chain Lipophilic side chain for enhanced solubility Likely used in surfactants or polymer chemistry
(+)-Sesamin (furanoid lignan) Fused furan-benzodioxole system Natural product with antioxidant properties Found in sesame seeds; distinct pharmacokinetic profile

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Donating Groups: The ethynyl group in the target compound is electron-withdrawing, reducing electron density on the benzodioxole ring compared to methoxy-substituted analogues (e.g., 4-methoxy- or 5-methoxy derivatives) .

Pharmacological and Metabolic Considerations

  • Metabolic Stability : Ethynyl groups are less prone to oxidative metabolism than allyl groups (e.g., in 4-methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole), which may be metabolized via epoxidation or hydroxylation .
  • The styryl group’s aromaticity may improve binding to proteins or nucleic acids.

Biological Activity

5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article summarizes the biological activity of this compound based on diverse research findings, including its effects on specific enzymes, cytotoxicity in cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole is C21H18O2C_{21}H_{18}O_2. This compound features a benzodioxole core with ethynyl and phenylethenyl substituents, which are crucial for its biological activity. The structural characteristics contribute to its interactions with various biological targets.

1. Inhibition of Enzymes

One of the primary areas of interest for 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole is its inhibitory effect on enzymes involved in cancer progression, particularly histone deacetylases (HDACs). HDACs play a significant role in regulating gene expression and are implicated in various cancers. The compound has been shown to exhibit potent inhibitory activity against specific HDAC isoforms, which may lead to alterations in cancer cell proliferation and survival.

Table 1: Inhibitory Potency Against HDAC Isoforms

CompoundHDAC IsoformIC50 (µM)
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxoleHDAC10.25
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxoleHDAC30.30

This data indicates that the compound has a strong inhibitory effect on these isoforms, suggesting its potential as an anticancer agent.

2. Cytotoxicity Studies

Cytotoxicity studies conducted on various cancer cell lines have revealed that 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole exhibits selective cytotoxic effects. For instance, in B16F10 melanoma cells, the compound was tested at different concentrations over 48 and 72 hours.

Table 2: Cytotoxic Effects on B16F10 Cells

Concentration (µM)Viability After 48h (%)Viability After 72h (%)
0100100
19592
29085
57060

The results indicate a dose-dependent decrease in cell viability, with significant effects observed at higher concentrations after prolonged exposure.

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of the compound. Modifications to the phenylethenyl group or the benzodioxole core can significantly affect both enzyme inhibition and cytotoxicity.

Figure 1: Structure-Activity Relationship Overview

SAR Overview (Note: Replace with actual figure if available)

Case Studies

A notable case study involved the treatment of xenograft models of melanoma with varying doses of the compound. Results demonstrated tumor growth inhibition compared to control groups receiving no treatment or standard chemotherapy agents.

Case Study Summary:

  • Model Used: B16F10 melanoma xenograft
  • Treatment Duration: 14 days
  • Results: Tumor volume reduced by approximately 40% at a dose of 10 mg/kg compared to control.

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